2-Piperidinone, 3-methyl-1-(phenylmethyl)- is a chemical compound characterized by its unique piperidinone structure, which includes a piperidine ring with a ketone functional group. This compound is of significant interest in medicinal chemistry due to its potential applications in pharmaceuticals, particularly in the development of drugs targeting various neurological and psychiatric disorders.
2-Piperidinone, 3-methyl-1-(phenylmethyl)- is classified as a piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound falls under the category of lactams, which are cyclic amides formed by the condensation of amino acids or their derivatives.
The synthesis of 2-Piperidinone, 3-methyl-1-(phenylmethyl)- can be approached through several methods. Common techniques include:
A typical synthetic route may involve starting with an appropriate benzylamine and subjecting it to a series of reactions including alkylation and cyclization under acidic or basic conditions. The purification of the final product usually involves techniques such as column chromatography.
The molecular formula for 2-Piperidinone, 3-methyl-1-(phenylmethyl)- is C13H17NO. The structure features:
The compound's three-dimensional conformation plays a crucial role in its biological activity.
Key structural data includes:
2-Piperidinone, 3-methyl-1-(phenylmethyl)- participates in various chemical reactions including:
Specific reaction conditions (e.g., temperature, solvent) can significantly influence yields and selectivity during these transformations.
The mechanism of action for compounds like 2-Piperidinone, 3-methyl-1-(phenylmethyl)- often involves interactions with neurotransmitter systems. For instance, derivatives of this compound may act on dopamine receptors or other targets within the central nervous system.
Studies have indicated that modifications to the piperidine structure can enhance binding affinity and selectivity for specific receptors, which is crucial for developing effective therapeutic agents .
2-Piperidinone, 3-methyl-1-(phenylmethyl)- has several applications in scientific research:
Research continues into its applications as a precursor for novel therapeutic agents targeting specific biological pathways .
Transition metal catalysis enables efficient construction of the piperidinone core via intramolecular cyclization. A prominent route involves the Dieckmann condensation of N-benzyl diester precursors derived from benzylamine and methyl acrylate. Under basic conditions (e.g., NaOEt/EtOH), this cyclization yields 1-benzyl-3-methylpiperidin-4-one with high regiocontrol at 80–85°C, achieving yields >75% [5] [8]. Palladium-catalyzed hydrogenation further optimizes this process; Pd/C (5–10 mol%) facilitates selective reduction of intermediate enolates at 50–60 psi H₂, suppressing over-reduction byproducts [7]. Nickel-based catalysts (e.g., Ni-Al₂O₃) also demonstrate efficacy in reductive amination-cyclization cascades using keto-acid precursors, though with moderate enantioselectivity (60–70% ee) [9].
Table 1: Transition Metal-Catalyzed Syntheses of 1-Benzyl-3-methylpiperidin-4-one
Catalyst System | Precursor | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd/C (10 mol%) | Ethyl 5-(benzylamino)valerate | 50°C, 60 psi H₂, 12 h | 82 | Chemoselective reduction |
Ni-Al₂O₃ (15 mol%) | 5-Oxohexanoic acid + benzylamine | 140°C, 24 h | 68 | One-pot synthesis |
CuI/BINAP (5 mol%) | N-Benzyl-δ-chlorovaleramide | K₂CO₃, DMF, 100°C, 8 h | 75 | Tolerance to air/moisture |
Asymmetric synthesis of the 3-methyl stereocenter leverages chiral auxiliaries or catalysts. Employing D-phenylglycinol as a chiral directing group, lithiation of 1-[(R)-2-hydroxy-1-phenylethyl]piperidin-2-one with s-BuLi (2.5 equiv) generates a configurationally stable enolate. Subsequent methylation with CH₃I delivers the (3S)-enantiomer with >98% diastereomeric excess after deprotection [3]. Alternatively, Ir-(R,R)-f-binaphane complexes catalyze enantioselective hydrogenation of 1-benzyl-3-methylenepiperidin-4-one at 70°C under 100 atm H₂, affording the saturated ketone with 92% ee [9].
Oxidative coupling strategies utilize amino alcohols for piperidinone assembly. N-Benzyl-3-hydroxypiperidine undergoes dehydrogenation using DMSO and oxalyl chloride (Swern conditions), followed by in situ oxidation to furnish 1-benzyl-3-methylpiperidin-4-one in 78% yield [7]. Ruthenium-pincer complexes (e.g., Ru-MACHO-BH) catalyze acceptorless dehydrogenation of 1-benzyl-5-amino-2-pentanol at 120°C, producing H₂ as the sole byproduct and enabling 85% conversion [9].
The 3-methyl group undergoes enolate-mediated alkylation for C-C bond formation. Deprotonation with LDA (2.0 equiv, THF, −78°C) generates a stabilized enolate, which reacts with alkyl halides (e.g., allyl bromide, benzyl chloride) to yield 3,3-disubstituted derivatives (65–80% yield) [1] [4]. For N-functionalization, reductive amination replaces the benzyl group: treatment with chloroformate reagents (e.g., Cbz-Cl) followed by hydrogenolysis (Pd/C, H₂) provides the N-deprotected intermediate, which is reprotected as Boc or acylated with aryl acid chlorides [8].
Regioselective reduction of the C4-carbonyl is achieved with NaBH₄ in methanol, yielding the equatorial alcohol (dr >9:1) due to steric bias from the 3-methyl group [7]. Enolization at C5/C6 enables α-functionalization: lithiation (s-BuLi, −78°C) followed by electrophilic quench with iodine or BrCN installs halides or cyano groups at C6, pivotal for ring expansion or nucleophilic displacement [3] [4].
Table 2: Regioselective Functionalization Reactions
Reaction Type | Reagents/Conditions | Product | Selectivity/Yield |
---|---|---|---|
Carbonyl reduction | NaBH₄ (1.2 equiv), MeOH, 0°C | 4-Hydroxy-3-methyl-1-benzylpiperidine | >95% trans isomer |
C6-Alkylation | s-BuLi (2.0 equiv)/THF, −78°C → RBr | 6-Alkyl-1-benzyl-3-methylpiperidin-4-one | 70–75% (R = Me, Et) |
N1-Debenzylation | 1. Cl₂CO₂Me/CH₂Cl₂ 2. Pd/C, H₂ | 3-Methylpiperidin-4-one | Quant. N-deprotection |
Solvent-free cyclization techniques minimize waste and energy input. N-Benzyl-5-aminopentanoic acid undergoes thermal cyclodehydration at 180°C under reduced pressure (20 mbar), directly affording 1-benzyl-3-methylpiperidin-4-one in 88% yield without solvents [7]. Microwave-assisted alkylation reduces reaction times: enolate formation and methylation of 1-benzylpiperidin-4-one using K₂CO₃ and CH₃I under irradiation (300 W, 100°C) completes in 15 minutes versus 12 hours conventionally, improving energy efficiency by 40-fold [1].
Whole-cell biocatalysts enable regioselective modifications under mild conditions. Lactobacillus brevis alcohol dehydrogenase reduces 1-benzyl-3-methylpiperidin-4-one to the (3R,4S)-alcohol with >99% ee in phosphate buffer (pH 7.0, 30°C), leveraging inherent cofactor recycling [9]. Engineered Candida antarctica lipase B (CAL-B) catalyzes kinetic resolution of racemic 3-methyl derivatives via transesterification, achieving E values >200 [3].
Table 3: Green Synthesis Metrics Comparison
Method | Conditions | PMI | Energy Use (kJ/mol) | Yield (%) |
---|---|---|---|---|
Solvent-free cyclization | 180°C, 20 mbar, 4 h | 2.1 | 850 | 88 |
Conventional solution-phase | Reflux in toluene, 24 h | 18.7 | 4200 | 82 |
Biocatalytic reduction | H₂O, 30°C, 12 h | 3.5 | 150 | 91 |
*Process Mass Intensity (PMI) = Total mass of inputs / Mass of product
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0